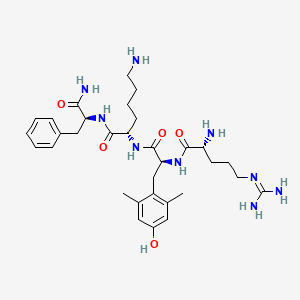

Elamipretid

Übersicht

Beschreibung

It is designed to penetrate cell membranes and enter mitochondria, where it improves mitochondrial function by reducing the production of toxic reactive oxygen species and stabilizing cardiolipin . This compound has shown potential in treating various mitochondrial dysfunctions and related diseases.

Wissenschaftliche Forschungsanwendungen

Elamipretid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und des mitochondrialen Targeting verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Reduktion von oxidativem Stress und der Verbesserung der mitochondrialen Funktion in verschiedenen Zelltypen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff für mitochondriale Erkrankungen, Herzinsuffizienz und neurodegenerative Erkrankungen untersucht

Industrie: Wird bei der Entwicklung mitochondrialer Therapien und als Werkzeug zur Untersuchung der mitochondrialen Dynamik eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Cardiolipin, einen wichtigen Lipidbestandteil der inneren Mitochondrienmembran, anvisiert und stabilisiert . Durch die Bindung an Cardiolipin verbessert this compound die mitochondriale Bioenergetik und reduziert die Produktion von reaktiven Sauerstoffspezies. Diese Stabilisierung verhindert mitochondriale Dysfunktion und fördert das Überleben der Zellen. Die beteiligten molekularen Ziele und Pfade umfassen:

Cardiolipin: Stabilisierung und Schutz vor oxidativem Schaden.

Reaktive Sauerstoffspezies (ROS): Reduktion der ROS-Produktion.

Mitochondriale Bioenergetik: Verbesserung der ATP-Produktion und der gesamten mitochondrialen Funktion.

Wirkmechanismus

Target of Action

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide . Its primary targets are the mitochondria, specifically the cardiolipin-cytochrome c supercomplex . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and overall cellular energy metabolism .

Mode of Action

Elamipretide interacts with its targets by stabilizing the cardiolipin-cytochrome c supercomplex . This interaction helps reduce the production of toxic reactive oxygen species (ROS) and stabilize cardiolipin . By doing so, it enhances mitochondrial function and reduces oxidative stress .

Biochemical Pathways

Elamipretide affects several biochemical pathways related to mitochondrial function and oxidative stress. It enhances mitochondrial respiration and improves mitochondrial bioenergetics . It also inhibits the recruitment and activation of the pro-apoptotic BAX protein, thereby impairing intrinsic apoptosis . Furthermore, it has been shown to regulate brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of Elamipretide are currently being studied in clinical trials . It is administered via subcutaneous injections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is yet to be published.

Result of Action

Elamipretide’s action results in several molecular and cellular effects. It improves energy production, reduces harmful oxidative stress by decreasing ROS production, and ultimately increases ATP supplied to affected cells and organs . It also provides protective effects against mitochondrial dysfunction . In addition, it has been shown to prevent neural apoptosis and enhance neural pro-survival .

Action Environment

The action, efficacy, and stability of Elamipretide can be influenced by various environmental factors. For instance, in the presence of the apoptotic stimulator, staurosporine, cells treated with Elamipretide exhibited moderately slower rates of BAX recruitment . .

Biochemische Analyse

Biochemical Properties

Elamipretide has a dimethyltyrosine residue, which allows it to scavenge oxyradicals and inhibit linoleic acid and low-density lipoprotein oxidation . This mitochondrial antioxidant peptide has the ability to eliminate reactive oxygen species (ROS) and increase adenosine triphosphate (ATP) in mitochondria, thus maintaining the mitochondrial membrane potential .

Cellular Effects

Elamipretide has been shown to have protective effects against mitochondrial dysfunction and oxidative stress . In ARPE-19 cells, elamipretide accelerated the formation of larger mitochondria . In the presence of the apoptotic stimulator, staurosporine, cells treated with elamipretide exhibited moderately slower rates of BAX recruitment . Notably, elamipretide also facilitated the regulation of brain-derived neurotrophic factor (BDNF) signaling, including the reversal of important synaptic-signaling proteins and increased synaptic structural complexity .

Molecular Mechanism

Elamipretide binds directly to the mitochondrial ADP transporter ANT . It also targets and stabilizes the cardiolipin-cytochrome c supercomplex , which helps to maintain cellular biogenetics and prevent reactive oxygen species-induced cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, high-dose elamipretide resulted in favorable changes in left ventricular volumes that correlated with peak plasma concentrations . These changes support a temporal association and dose-effect relationship . Further study of elamipretide is needed to determine long-term safety and efficacy .

Dosage Effects in Animal Models

Elamipretide has been shown to improve left ventricular ejection fraction in dog models of heart failure with reduced ejection fraction . It also prevented left ventricular remodeling in rats . In mice treated with lipopolysaccharide, treatment with elamipretide significantly ameliorated learning and memory impairment during behavioral tests .

Metabolic Pathways

Elamipretide is involved in the mitochondrial ADP/ATP transport and synthesis pathway . It improves ADP sensitivity in aging by increasing uptake of ADP through the adenine nucleotide translocator (ANT) .

Transport and Distribution

Elamipretide is a mitochondria-targeted peptide . It is transported to the mitochondria where it exerts its effects .

Subcellular Localization

Elamipretide is localized in the mitochondria . It binds directly to the mitochondrial ADP transporter ANT and targets the cardiolipin-cytochrome c supercomplex located in the inner membrane of mitochondria .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Elamipretid wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die wichtigsten Schritte umfassen:

Kupplung: Die Aminosäuren werden unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Spaltung: Das endgültige Peptid wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortschrittliche Techniken wie automatisierte Peptidsynthesizer und großvolumige HPLC-Systeme werden eingesetzt, um die Produktion zu optimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elamipretid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Dimethyltyrosinrest in this compound kann oxidiert werden, was für seine antioxidativen Eigenschaften entscheidend ist.

Reduktion: Reduktionsreaktionen können am Argininrest auftreten, was die Gesamtladung und Reaktivität des Peptids beeinflusst.

Substitution: Substitutionsreaktionen können den Lysinrest modifizieren, wodurch möglicherweise die Bindungsaffinität und Stabilität des Peptids verändert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Alkylierungsmittel oder Acylierungsmittel unter milden Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: Bildung von oxidierten Dimethyltyrosinderivaten.

Reduktion: Reduzierte Formen von Argininresten.

Substitution: Modifizierte Lysinderivate mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Elamipretid ist unter den mitochondrialen Zielpeptiden aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

SS-20: Ein weiteres mitochondrial zielgerichtetes Peptid mit antioxidativen Eigenschaften.

MTP-131: Ein Peptid mit ähnlichem mitochondrialen Targeting, aber unterschiedlicher Aminosäuresequenz.

Bendavia: Eine Verbindung mit vergleichbaren Cardiolipin-stabilisierenden Wirkungen, aber unterschiedlicher chemischer Struktur.

This compound zeichnet sich durch seine Fähigkeit aus, Zellmembranen effizient zu durchdringen, und durch seine spezifische Wechselwirkung mit Cardiolipin, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVLTCAESLKEHH-WKAQUBQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471988 | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736992-21-5 | |

| Record name | Elamipretide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elamipretide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELAMIPRETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.